molecular formula C19H16Cl2N2OS B2901863 6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one CAS No. 897619-75-9

6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one

Cat. No. B2901863
CAS RN: 897619-75-9
M. Wt: 391.31
InChI Key: XCPDJTFUEXWXGZ-UHFFFAOYSA-N
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Description

“6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one” is a compound that belongs to a class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . It is structurally similar to 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which have been synthesized and evaluated for their antibacterial activity .

Scientific Research Applications

Pharmaceutical Research: Antidepressant Development

This compound is structurally related to Trazodone , a well-known antidepressant . Its piperazine moiety is a common feature in many drugs with central nervous system activity. Research into analogs of this compound could lead to the development of new antidepressants with potentially fewer side effects or improved efficacy.

Antibacterial Agents

Derivatives of the compound have shown promise in antibacterial activity. A study reported the synthesis of novel benzothiazole derivatives with piperazine structures, demonstrating good activity against Bacillus subtilis and Staphylococcus aureus . This suggests that 6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one could serve as a lead compound for developing new antibacterial drugs.

Chemical Synthesis: Intermediate for Complex Molecules

The compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further chemical modifications, which can be utilized in the synthesis of biologically and pharmacologically active molecules .

Anti-Tubercular Agents

In the search for potent anti-tubercular agents, compounds with similar structures have been evaluated for their efficacy against tuberculosis. The compound’s potential activity in this area could be explored through in vitro assays to determine its effectiveness against mycobacterial strains .

Drug Likeness Evaluation

The compound and its derivatives can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This helps in assessing the potential of the compound to be developed into a viable drug candidate .

Neurological Disorders: Dopamine and Serotonin Antagonists

Compounds with piperazine and thiochromen-4-one moieties have been used as dopamine and serotonin antagonists. They are of interest in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease. Research into this compound could contribute to the development of new treatments for these conditions .

Cancer Research: Apoptosis Induction

Thiochromen-4-one derivatives have been studied for their ability to induce apoptosis in cancer cells. The compound’s potential to act as a pro-apoptotic agent in cancer therapy could be a significant area of research, leading to novel anticancer drugs .

Material Science: Organic Electronic Components

The electronic properties of thiochromen-4-one derivatives make them candidates for use in organic electronic components. Their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) could be explored, contributing to advancements in material science.

properties

IUPAC Name

6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPDJTFUEXWXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one

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